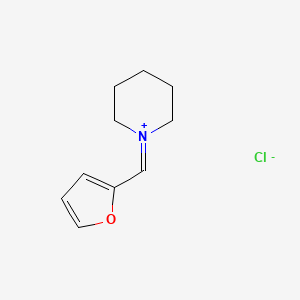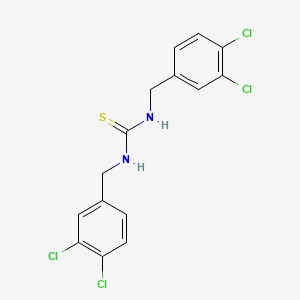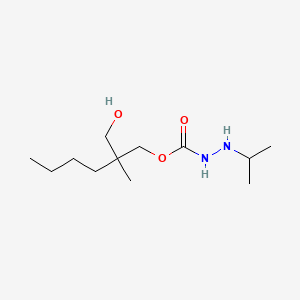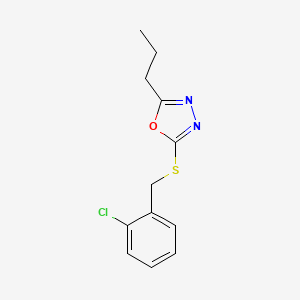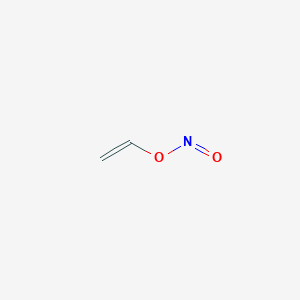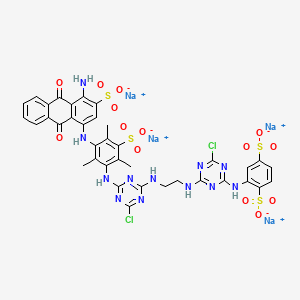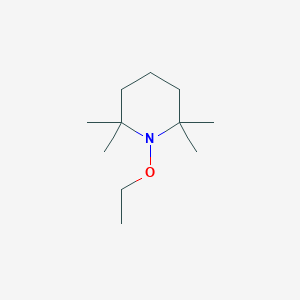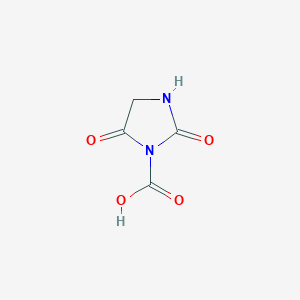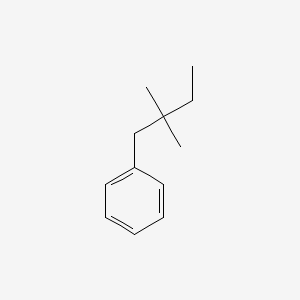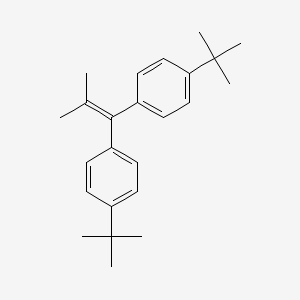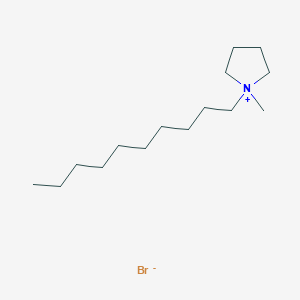
1-Decyl-1-methylpyrrolidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt with a pyrrolidine skeleton. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H32NBr, and it is often used as an ionic liquid due to its stability and solubility in water .
Vorbereitungsmethoden
The synthesis of 1-Decyl-1-methylpyrrolidin-1-ium bromide typically involves the alkylation of 1-methylpyrrolidine with decyl bromide. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of specialized equipment to handle large-scale synthesis and purification processes .
Analyse Chemischer Reaktionen
1-Decyl-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: The bromide ion can be substituted with other anions using ion-exchange resins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ion-exchange resins for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decyl-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in batteries
Wirkmechanismus
The mechanism of action of 1-Decyl-1-methylpyrrolidin-1-ium bromide involves its interaction with biological membranes, leading to disruption of membrane integrity. This action is primarily due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and eventual cell lysis. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane destabilization and ion transport .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-1-methylpyrrolidin-1-ium bromide can be compared with other similar compounds, such as:
1-Dodecyl-1-methylpyrrolidinium bromide: Similar structure but with a longer alkyl chain.
1-Ethyl-1-methylpyrrolidinium bromide: Shorter alkyl chain, different physical and chemical properties.
Pyrrolidinium-based ionic liquids: Various alkyl chain lengths and anions, each with unique properties and applications
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.
Eigenschaften
CAS-Nummer |
32210-28-9 |
|---|---|
Molekularformel |
C15H32BrN |
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
1-decyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GRYUTIMMBUNCIW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



